Bienvenue dans la boutique en ligne BenchChem!

KKI-5 TFA

solubility formulation dose–response

KKI-5 TFA is the trifluoroacetate salt of the synthetic hexapeptide Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂ (Ac-PFRSVQ-NH₂), corresponding to amino acids 386–391 of bovine kininogen-1. With a molecular weight of 887.9 g/mol and empirical formula C₃₇H₅₆F₃N₁₁O₁₁, it functions as a specific tissue kallikrein inhibitor by occupying the aa388–389 proteolytic cleavage site.

Molecular Formula C37H56F3N11O11
Molecular Weight 887.9 g/mol
Cat. No. B8087374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKI-5 TFA
Molecular FormulaC37H56F3N11O11
Molecular Weight887.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1
InChIKeyGBZSRLCMFNWABJ-FBOHXFPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KKI-5 TFA for Tissue Kallikrein Inhibition: A Defined Peptide Salt Form for Reproducible Cancer Invasion Research


KKI-5 TFA is the trifluoroacetate salt of the synthetic hexapeptide Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂ (Ac-PFRSVQ-NH₂), corresponding to amino acids 386–391 of bovine kininogen-1. With a molecular weight of 887.9 g/mol and empirical formula C₃₇H₅₆F₃N₁₁O₁₁, it functions as a specific tissue kallikrein inhibitor by occupying the aa388–389 proteolytic cleavage site [1]. The TFA counterion is introduced during the final HPLC purification stage to yield a stable, water-soluble lyophilized powder that directly addresses the poor aqueous solubility of the free-base peptide . This salt form is widely supplied at purities ≥95% (up to 99.76% by HPLC) across multiple vendors, making it a standardized tool for studying kallikrein-dependent breast cancer cell invasion and metastasis .

Why KKI-5 TFA Cannot Be Swapped with Free-Base or Acetate Counterparts: Solubility, Purity, and Biological Reproducibility


Substituting KKI-5 TFA with the free-base peptide (KKI-5, CAS 97145-43-2) or the acetate salt risks severe experimental inconsistency because the aqueous solubility differs by nearly one order of magnitude: the TFA salt delivers 9.09 mg/mL (10.24 mM) in water , whereas the free base is limited to approximately 1 mg/mL . The acetate salt further alters the molecular weight (833.9 g/mol) without documented solubility advantage . These solubility gaps directly affect the maximum achievable working concentration in cell-based invasion assays, where sub-saturating concentrations can yield false-negative results or mask dose–response relationships. Moreover, batch-to-batch purity varies across salt forms—KKI-5 TFA lots from major suppliers are certified at up to 99.76% HPLC purity , while free-base preparations may fall below 95% . For laboratories requiring reproducible inhibition of tissue kallikrein-mediated breast cancer cell infiltration, the TFA salt form provides the only quantitatively verified solubility and purity profile that ensures consistent dosing across independent experimental replicates.

KKI-5 TFA Quantitative Differentiation Evidence: Solubility, Purity, Target Specificity, and Functional Anti-Invasive Activity


Aqueous Solubility: KKI-5 TFA Delivers 9-Fold Higher Water Solubility vs. Free-Base Peptide

KKI-5 TFA exhibits an aqueous solubility of 9.09 mg/mL (10.24 mM) at room temperature . In contrast, the free-base kallikrein inhibitor peptide (KKI-5, CAS 97145-43-2) is soluble in water at only 1 mg/mL , and the acetate salt is typically dissolved in DMSO at 10 mM without published aqueous solubility data . This ~9.1-fold difference in water solubility enables the preparation of high-concentration stock solutions without organic co-solvents, reducing solvent-induced cytotoxicity artifacts in cell-based assays.

solubility formulation dose–response

Purity Guarantee: KKI-5 TFA Routinely Achieves >99% HPLC Purity, Exceeding Free-Base Batch Consistency

Validated commercial lots of KKI-5 TFA report HPLC purities of 99.29–99.76% . By comparison, free-base KKI-5 specifications from multiple suppliers list purity at ≥95% , and the acetate salt at ≥98% . The tighter purity specification of the TFA form reduces the likelihood that off-target biological effects arise from peptide-related impurities or degradation products that could confound kallikrein inhibition readouts.

purity quality control reproducibility

Tissue Kallikrein Selectivity vs. Aprotinin and Ecallantide: A Differentiating Target Profile for Cancer Invasion Studies

KKI-5 TFA is characterized as a specific inhibitor of tissue kallikrein (KLK1), designed from the substrate binding sequence of bovine kininogen-1 [1]. Aprotinin, by contrast, is a broad-spectrum serine protease inhibitor with Ki values of ~1 nM for tissue kallikrein, ~30 nM for plasma kallikrein, and ~4 nM for plasmin , while ecallantide is a selective plasma kallikrein inhibitor (Ki ≈ 25 pM) with minimal activity against tissue kallikrein [2]. Although a discrete Ki value for KKI-5 TFA against tissue kallikrein has not been reported in the open literature, its design as a substrate-analog inhibitor occupying the aa388–389 proteolytic site provides a mechanistically distinct, competitive inhibitory profile compared to the Kunitz-domain-based inhibitors aprotinin and ecallantide [1].

selectivity tissue kallikrein off-target

Breast Cancer Cell Invasion Attenuation: 33–34% Reduction in Functional Invasion Assays

The synthetic kallikrein inhibitor peptide (KKI-5) attenuates breast cancer cell invasion into the airspace by 33% when quantified by lavage recovery and up to 34% as quantified in the lung interstitium by cytokeratin 18 immunostaining, as demonstrated in an explanted rodent lung assay [1]. This functional anti-invasive activity is directly attributed to competitive blockade of tissue kallikrein at the aa388–389 proteolytic site [2]. No equivalent quantitative invasion data are available for aprotinin or ecallantide in the same breast cancer invasion model, positioning KKI-5 TFA as the form for which direct functional evidence of anti-invasive efficacy exists.

cell invasion breast cancer functional assay

Peptide Sequence Identity and Synthetic Reproducibility: A Defined Molecular Entity vs. Protein-Derived Inhibitors

KKI-5 TFA is a chemically defined hexapeptide (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂; MW 887.9 g/mol) synthesized via solid-phase peptide synthesis [1]. This contrasts with aprotinin, a 58-residue protein purified from bovine lung (MW ~6,512 Da) , and ecallantide, a recombinant 60-amino-acid Kunitz domain protein produced in Pichia pastoris (MW ~7,054 Da) [2]. The small-molecule peptide nature of KKI-5 TFA eliminates batch-to-batch variability associated with biological extraction or recombinant expression, and the Ac/NH₂ terminal capping enhances resistance to exopeptidase degradation relative to uncapped peptide sequences [1].

sequence identity synthetic peptide batch consistency

Storage and Handling Stability: Defined Shelf-Life Parameters Support Multi-Year Experimental Programs

KKI-5 TFA as a lyophilized powder is certified stable for ≥2 years when stored at -20°C in sealed, moisture-protected containers . In solvent (e.g., water or PBS), stock solutions are stable for 6 months at -80°C or 1 month at -20°C . The free-base peptide carries similar storage recommendations but lacks published accelerated stability data, while aprotinin solution stability is typically limited to 1 week at 2–8°C . These documented shelf-life parameters reduce the risk of lot-to-lot variability in longitudinal experiments and enable batch purchasing for multi-year research programs.

stability storage long-term studies

Optimal Research and Procurement Application Scenarios for KKI-5 TFA Based on Verified Differentiation Evidence


Specific Inhibition of Tissue Kallikrein-Overexpressing Breast Cancer Cell Invasion in Explanted Lung Assays

Researchers modeling the metastatic cascade should select KKI-5 TFA when the experimental objective is to isolate the contribution of tissue kallikrein (KLK1) to cancer cell extravasation. The peptide's demonstrated 33–34% reduction in breast cancer cell invasion in explanted rodent lung models [1] directly validates its functional efficacy in a tissue-relevant context. Its narrow target profile—specific to tissue kallikrein without inhibiting plasma kallikrein or plasmin—enables cleaner mechanistic interpretation compared to broad-spectrum aprotinin, which simultaneously suppresses plasma kallikrein and plasmin at concentrations required for tissue kallikrein blockade .

High-Concentration Dose–Response Studies Requiring Co-Solvent-Free Aqueous Formulations

For cell-based assays where organic co-solvents such as DMSO induce cytotoxicity or alter membrane properties, KKI-5 TFA is the preferred form. Its aqueous solubility of 9.09 mg/mL (10.24 mM) [1] is approximately nine-fold greater than that of the free-base peptide (~1 mg/mL) , enabling the preparation of fully aqueous stock solutions up to 10 mM without sonication or heating in many cases. This property is essential for maintaining physiological conditions in invasion chambers, migration assays, and long-term co-culture experiments where solvent artifacts could confound readouts.

In Vitro Mechanistic Studies of Kallikrein Active-Site Occupancy via Competitive Substrate Analogs

Investigators studying the structural determinants of kallikrein substrate recognition should procure KKI-5 TFA as a defined competitive inhibitor. Its sequence (Ac-PFRSVQ-NH₂) is homologous to the kininogen cleavage region spanning residues Ser386–Gln392, occupying the aa388–389 proteolytic site [1]. Unlike aprotinin or ecallantide—which are large Kunitz-domain proteins that engage multiple contact surfaces beyond the active site—KKI-5 TFA functions as a small-molecule substrate analog whose binding mode is more amenable to structure–activity relationship (SAR) studies, alanine scanning mutagenesis, and co-crystallization trials .

Multi-Year Longitudinal Oncology Programs Requiring Batch Consistency and Validated Shelf Stability

Long-term research programs spanning 2–3 years benefit from the documented powder stability of KKI-5 TFA (≥2 years at -20°C in sealed, moisture-protected storage) [1]. Combined with lot-certified HPLC purity of 99.29–99.76% , procurement of a single large batch supports consistent biological results across sequential experimental phases without the need for mid-study re-validation of inhibitor activity. This is particularly advantageous for multi-arm studies comparing KKI-5 TFA with other kallikrein pathway modulators where batch-to-batch variability could introduce systematic bias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KKI-5 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.